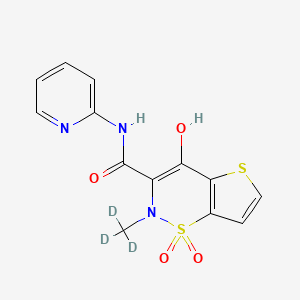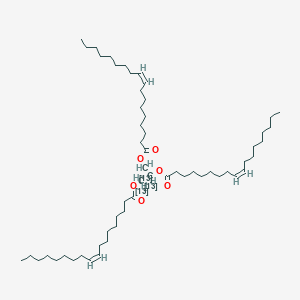
Glyceryl-13C3 trioleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glyceryl-13C3 trioleate, also known as triolein-glyceryl-13C3, is a labeled analogue of glyceryl trioleate. It is a triglyceride derived from glycerol and three units of the unsaturated fatty acid oleic acid. This compound is often used as an analytical standard in various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Glyceryl-13C3 trioleate is synthesized by esterifying glycerol with oleic acid. The reaction typically involves heating glycerol and oleic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the isotopic purity of the final product. The product is then purified through distillation or chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Glyceryl-13C3 trioleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound hydroperoxides and other oxidation products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Major Products Formed
Oxidation: this compound hydroperoxides and other oxidation products.
Hydrolysis: Glycerol and oleic acid.
Wissenschaftliche Forschungsanwendungen
Glyceryl-13C3 trioleate is used in various scientific research applications, including:
Chemistry: As an analytical standard for the quantification of triglycerides in complex mixtures.
Biology: In metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.
Medicine: In the study of lipid metabolism and related disorders, such as adrenoleukodystrophy.
Industry: As a reference material in the quality control of food and cosmetic products
Wirkmechanismus
The mechanism of action of glyceryl-13C3 trioleate involves its incorporation into lipid metabolic pathways. It is metabolized by lipases to release glycerol and oleic acid, which are further processed by cellular metabolic pathways. The isotopic labeling allows for the tracing of these metabolic processes in vivo .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glyceryl trioleate: The unlabeled analogue of glyceryl-13C3 trioleate, commonly found in natural fats and oils.
Glyceryl tri(oleate-1-13C): Another isotopically labeled analogue with a different labeling pattern
Uniqueness
This compound is unique due to its isotopic labeling, which allows for precise tracing of metabolic pathways in scientific research. This makes it a valuable tool in studies requiring detailed analysis of lipid metabolism .
Eigenschaften
Molekularformel |
C57H104O6 |
|---|---|
Molekulargewicht |
888.4 g/mol |
IUPAC-Name |
2,3-bis[[(Z)-octadec-9-enoyl]oxy](1,2,3-13C3)propyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54H,4-24,31-53H2,1-3H3/b28-25-,29-26-,30-27-/i52+1,53+1,54+1 |
InChI-Schlüssel |
PHYFQTYBJUILEZ-ZMDPPTPPSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O[13CH2][13CH](OC(=O)CCCCCCC/C=C\CCCCCCCC)[13CH2]OC(=O)CCCCCCC/C=C\CCCCCCCC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




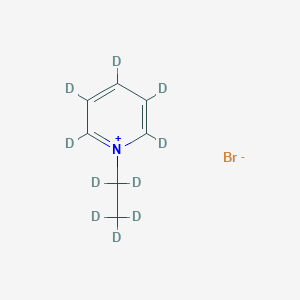
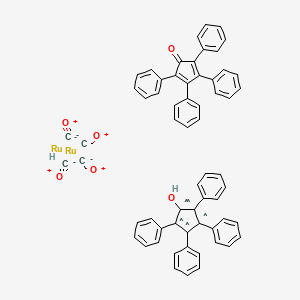
![N,N'-(1S,2S)-(+)-1,2-cyclohexanediylbis[2-hydroxy-7,7-dimethyl-bicyclo[2.2.1]heptane-1-methanesulfonamide]](/img/structure/B12059076.png)


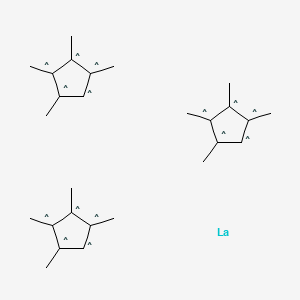
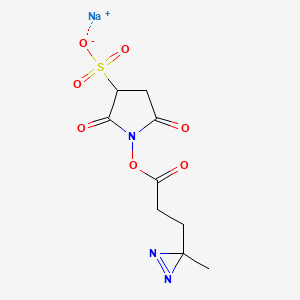

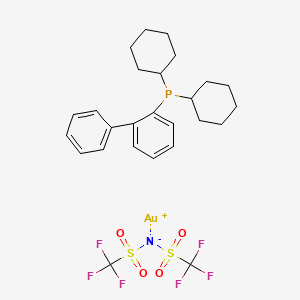
![N,N-dimethyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]aniline;trihydrochloride](/img/structure/B12059132.png)
![Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) chloride](/img/structure/B12059137.png)
